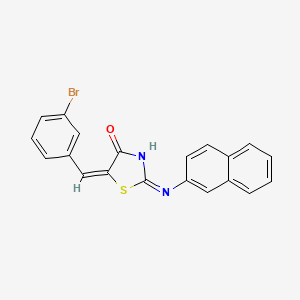![molecular formula C22H19BrN2O2 B11544122 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11544122.png)
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound with a molecular formula of C20H17BrN2O This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and a diphenylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation of 4-bromoacetophenone with 2-hydroxy-2,2-diphenylacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide
Uniqueness
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19BrN2O2 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H19BrN2O2/c1-16(17-12-14-20(23)15-13-17)24-25-21(26)22(27,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,27H,1H3,(H,25,26)/b24-16+ |
InChI Key |
XKNTZCBPDYXVBZ-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl propanoate](/img/structure/B11544050.png)
![6-benzyl-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11544056.png)
![2-Hydroxy-3,5-bisnitrobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11544057.png)
![2-(3-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11544058.png)
![2,4-dichloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544073.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544085.png)

![3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one](/img/structure/B11544100.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate](/img/structure/B11544111.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11544114.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11544116.png)
![4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11544118.png)
![3-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11544121.png)
![(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-methyl-5-phenylpentan-2-ol](/img/structure/B11544128.png)
